molecular formula C9H8N4O B8460214 2-Methyl-1H-[4,4]bipyrimidinyl-6-one

2-Methyl-1H-[4,4]bipyrimidinyl-6-one

Cat. No. B8460214
M. Wt: 188.19 g/mol
InChI Key: PXLZXMKDDPCWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1H-[4,4]bipyrimidinyl-6-one is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

2-methyl-4-pyrimidin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H8N4O/c1-6-12-8(4-9(14)13-6)7-2-3-10-5-11-7/h2-5H,1H3,(H,12,13,14)

InChI Key

PXLZXMKDDPCWOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=NC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 200 g (2.11 mol) of acetamidine hydrochloride (1:1) in 1.2 L of ethanol were added 84 g (2.11 mol) of sodium hydroxide and 410 g (2.11 mol) of ethyl 3-(4-pyrimidinyl)-3-oxopropionate (prepared by analogy to the method described in patent DE 2705582). The resulting mixture was stirred under reflux for 12 h. The cooled solution was evaporated to remove solvent. The mixture was treated with water and the precipitate was filtered, washed with diethyl ether and ethyl acetate. The precipitate was stirred in a mixture of ethanol/water in the proportions 2/1 for 30 minutes to afford 200 g (50%) of the desired compound as a brown powder.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
410 g
Type
reactant
Reaction Step Two
Yield
50%

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